TPh A

Description

Properties

IUPAC Name |

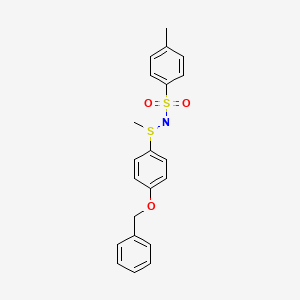

4-methyl-N-[methyl-(4-phenylmethoxyphenyl)-λ4-sulfanylidene]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S2/c1-17-8-14-21(15-9-17)27(23,24)22-26(2)20-12-10-19(11-13-20)25-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUPOWQOXOCVBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S(C)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Tetraphenylarsonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of tetraphenylarsonium chloride, a versatile quaternary arsonium salt. It is widely utilized as a phase-transfer catalyst, a precipitating agent for large anions, and in the preparation of various organoarsenic derivatives.[1][2] This document offers detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in the efficient and effective preparation of this important chemical compound.

Physicochemical Properties

Tetraphenylarsonium chloride is a white, crystalline solid.[3][4][5] It is stable under normal conditions but is incompatible with strong oxidizing agents.[3][5][6] The compound is freely soluble in water and alcohol, and sparingly soluble in acetone.[7]

| Property | Value | References |

| Molecular Formula | C₂₄H₂₀AsCl | [8][9] |

| Molecular Weight | 418.79 g/mol | [4][9][10][11] |

| Melting Point | 258-260 °C | [3][4][5][6][10][12] |

| Appearance | White to off-white crystalline solid or powder | [3][4] |

Synthesis of Tetraphenylarsonium Chloride

The synthesis of tetraphenylarsonium chloride is a multi-step process that begins with triphenylarsine. The overall reaction scheme involves the oxidation of triphenylarsine, followed by a Grignard reaction to introduce the fourth phenyl group, and finally, neutralization to yield the desired product.[8]

Experimental Protocol: Synthesis

This protocol is adapted from established synthetic procedures.[8][13]

Step 1: Synthesis of Triphenylarsine Oxide

-

In a well-ventilated fume hood, dissolve triphenylarsine in a suitable solvent such as benzene.

-

Gradually add bromine (Br₂) to the solution. This reaction is exothermic and should be performed with caution. The reaction progress can be monitored by the disappearance of the bromine color.

-

The resulting triphenylarsine dibromide is then hydrolyzed by the addition of water to yield triphenylarsine oxide.

-

The crude triphenylarsine oxide can be purified by recrystallization from a suitable solvent like 95% ethanol.[13]

Step 2: Synthesis of Tetraphenylarsonium Chloride Hydrochloride

-

Prepare a Grignard reagent, phenylmagnesium bromide, by reacting bromobenzene with magnesium turnings in anhydrous ether.

-

In a separate flask, dissolve the purified triphenylarsine oxide in hot benzene.

-

To the vigorously stirred triphenylarsine oxide solution, add the prepared phenylmagnesium bromide solution. A viscous solid will precipitate.[13]

-

After the addition is complete, heat the mixture under reflux for 30 minutes.[13]

-

Cool the reaction mixture and then carefully add hydrochloric acid to neutralize the Grignard adduct and precipitate tetraphenylarsonium chloride hydrochloride.[8]

-

Collect the white, needle-like crystals of tetraphenylarsonium chloride hydrochloride by filtration.[13]

Step 3: Neutralization to Tetraphenylarsonium Chloride

-

Dissolve the tetraphenylarsonium chloride hydrochloride in water.

-

Neutralize the solution by adding a base, such as sodium hydroxide (NaOH), until the solution is no longer acidic.[8]

-

The final product, tetraphenylarsonium chloride, can then be isolated by evaporating the solvent.

Synthesis Workflow

References

- 1. Tetraphenylarsonium Chloride Hydrochloride Hydrate [benchchem.com]

- 2. Cas 507-28-8,TETRAPHENYLARSONIUM CHLORIDE | lookchem [lookchem.com]

- 3. TETRAPHENYLARSONIUM CHLORIDE | 507-28-8 [chemicalbook.com]

- 4. Tetraphenylarsonium(V) chloride, hydrate, 97% Tetraphenylarsonium(V) chloride, hydrate, 97% Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 5. TETRAPHENYLARSONIUM CHLORIDE CAS#: 507-28-8 [m.chemicalbook.com]

- 6. Tetraphenylarsonium chloride | CAS#:507-28-8 | Chemsrc [chemsrc.com]

- 7. Tetraphenylarsonium chloride hydrate, 96%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Tetraphenylarsonium chloride - Wikipedia [en.wikipedia.org]

- 9. chemeo.com [chemeo.com]

- 10. 四苯基氯化砷(V) 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. scbt.com [scbt.com]

- 12. Tetraphenylarsonium(V) chloride 97 507-28-8 [sigmaaldrich.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Physicochemical properties of Tetraphenylarsonium cation

An In-depth Technical Guide to the Physicochemical Properties of the Tetraphenylarsonium Cation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetraphenylarsonium cation, (C₆H₅)₄As⁺, is a quaternary arsonium ion that has found significant utility in various fields of chemical research, particularly in analytical and coordination chemistry. Its bulky, lipophilic nature, conferred by the four phenyl groups attached to a central arsenic atom, makes it an excellent counterion for precipitating and extracting large anions from aqueous solutions. This guide provides a comprehensive overview of the core physicochemical properties of the tetraphenylarsonium cation, detailed experimental protocols for its use, and visualizations of key processes and structures.

Physicochemical Properties

The fundamental physicochemical properties of the tetraphenylarsonium cation and its common salt, tetraphenylarsonium chloride, are summarized below. These properties are crucial for its application in experimental settings.

Core Properties of the Tetraphenylarsonium Cation

| Property | Value | Source(s) |

| IUPAC Name | Tetraphenylarsanium | [1] |

| Molecular Formula | C₂₄H₂₀As⁺ | [1] |

| Molecular Weight | 383.3 g/mol | [1] |

| Appearance | White crystalline solid (as salts) | [2][3] |

| Structure | Tetrahedral | [4] |

Properties of Tetraphenylarsonium Chloride ([(C₆H₅)₄As]Cl)

| Property | Value | Source(s) |

| CAS Number | 507-28-8 | [2][4] |

| Molecular Formula | C₂₄H₂₀AsCl | [4][5] |

| Molecular Weight | 418.79 g/mol | [2][4] |

| Melting Point | 258-260 °C | [2][3] |

| Solubility | Freely soluble in water; Soluble in alcohol; Sparingly soluble in acetone; Readily soluble in acetonitrile. | [2][3][6] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2][3] |

Spectral Properties

The tetraphenylarsonium cation exhibits characteristic absorption in the ultraviolet (UV) region of the electromagnetic spectrum, which is utilized in spectrophotometric analysis.[6][7]

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |

| 258 nm | 2580 L·mol⁻¹·cm⁻¹ | Acetonitrile |

| 264 nm | 3420 L·mol⁻¹·cm⁻¹ | Acetonitrile |

| 271 nm | 2840 L·mol⁻¹·cm⁻¹ | Acetonitrile |

| 220 nm (shoulder) | 35,200 L·mol⁻¹·cm⁻¹ | Acetonitrile |

Table data sourced from reference[6].

Acidity/Basicity

As a quaternary arsonium ion, the tetraphenylarsonium cation lacks acidic protons and does not have a measurable pKa value in the conventional sense. It is a stable cation across a wide pH range.

Chemical Structure

The tetraphenylarsonium cation consists of a central arsenic atom covalently bonded to four phenyl groups in a tetrahedral geometry. This structure is key to its properties, with the phenyl groups creating a nonpolar, sterically hindered exterior.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and common applications of tetraphenylarsonium salts are provided below.

Synthesis of Tetraphenylarsonium Chloride

The synthesis is a multi-step process starting from triphenylarsine.[4]

Methodology:

-

Bromination of Triphenylarsine: Triphenylarsine ((C₆H₅)₃As) is reacted with bromine (Br₂) to yield triphenylarsine dibromide ((C₆H₅)₃AsBr₂).

-

Hydrolysis: The dibromide is hydrolyzed with water to form triphenylarsine oxide ((C₆H₅)₃AsO).

-

Grignard Reaction: Triphenylarsine oxide is treated with a Grignard reagent, phenylmagnesium bromide (C₆H₅MgBr), to produce the intermediate (C₆H₅)₄AsOMgBr.

-

Acidification: The intermediate is reacted with hydrochloric acid (HCl) to form tetraphenylarsonium chloride hydrochloride ((C₆H₅)₄AsCl·HCl).

-

Neutralization: Finally, the hydrochloride salt is neutralized with sodium hydroxide (NaOH) to yield the final product, tetraphenylarsonium chloride ((C₆H₅)₄AsCl).

Purification of Tetraphenylarsonium Chloride

Multiple methods can be employed to purify the crude product.[2][8]

Method 1: Recrystallization

-

Evaporate a neutralized aqueous solution of the salt to dryness.

-

Extract the residue into absolute ethanol.

-

Reduce the volume of the ethanol solution and precipitate the salt by adding absolute diethyl ether.

-

Redissolve the precipitate in a minimal amount of absolute ethanol or ethyl acetate and re-precipitate with diethyl ether.

Method 2: Dihydrate Precipitation

-

Add concentrated HCl to an aqueous solution of the salt to precipitate the chloride dihydrate.

-

Redissolve the dihydrate in water and neutralize with sodium carbonate (Na₂CO₃).

-

Evaporate the solution to dryness.

-

Extract the residue with chloroform (CHCl₃).

-

Crystallize the final product from methylene chloride (CH₂Cl₂) or ethanol by adding diethyl ether.

Gravimetric Determination of Anions (e.g., Perchlorate)

Tetraphenylarsonium chloride is a widely used precipitating agent for large univalent anions like perchlorate (ClO₄⁻), permanganate (MnO₄⁻), and perrhenate (ReO₄⁻).[6][9]

Methodology:

-

Sample Preparation: Prepare an aqueous solution containing the anion of interest. The solution should be adjusted to a pH between 2 and 10.[6] In highly acidic solutions, co-precipitation of other salts may occur, while in solutions with higher pH, insoluble tetraphenylarsonium hydroxide can form.[6]

-

Precipitation: Add a solution of tetraphenylarsonium chloride in slight excess (approximately 25%) to the warm sample solution to induce precipitation of the tetraphenylarsonium salt (e.g., (C₆H₅)₄AsClO₄).[6]

-

Digestion: Allow the precipitate to digest in the warm solution. This process encourages the formation of larger, more easily filterable crystals.[6]

-

Filtration and Washing: Filter the crystalline precipitate through a pre-weighed filtering crucible. Wash the precipitate with cold distilled water to remove any soluble impurities.

-

Drying and Weighing: Dry the precipitate to a constant weight at a suitable temperature (e.g., 110°C) and weigh. The amount of the anion can be calculated from the weight of the precipitate.

Solvent Extraction via Ion-Pair Formation

The lipophilic nature of the tetraphenylarsonium cation facilitates the transfer of anions from an aqueous phase to an immiscible organic phase.[10][11] This is a common technique for separation and concentration of specific anions.

Methodology:

-

Phase Preparation: Prepare an aqueous solution containing the anion of interest and tetraphenylarsonium chloride. Prepare an immiscible organic solvent (e.g., chloroform, nitrobenzene).[10][12]

-

Extraction: Vigorously shake the aqueous and organic phases together in a separatory funnel to facilitate the transfer of the ion pair, [(C₆H₅)₄As⁺A⁻], into the organic phase.

-

Equilibration and Separation: Allow the two phases to separate. The organic phase, now containing the ion pair, can be collected for further analysis. The efficiency of extraction depends on the nature of the anion, the organic solvent, and the concentrations of the species.[10][11]

Applications in Research and Development

-

Analytical Chemistry: Primarily used as a gravimetric and extraction reagent for anions such as perchlorate, perrhenate, permanganate, and pertechnetate.[6][9][11][13]

-

Coordination Chemistry: Employed to crystallize large, complex inorganic and organometallic anions that are otherwise difficult to isolate.[14] The bulky nature of the cation helps in forming well-ordered crystals.

-

Phase-Transfer Catalysis: Like its phosphonium analog, it can act as a phase-transfer catalyst, transporting anionic reactants from an aqueous phase into an organic phase where the reaction occurs.[14]

-

Ion-Selective Electrodes: Used in the fabrication of ion-selective electrodes, particularly for the determination of perchlorate.

Conclusion

The tetraphenylarsonium cation is a versatile and valuable tool in chemical science. Its well-defined physicochemical properties, including its molecular structure, solubility, and spectral characteristics, underpin its utility. The experimental protocols detailed in this guide for its synthesis, purification, and application in gravimetric analysis and solvent extraction highlight its practical importance. For researchers in analytical chemistry, materials science, and drug development, a thorough understanding of this cation's properties and methodologies is essential for leveraging its full potential in experimental design and execution.

References

- 1. Tetraphenylarsonium | C24H20As+ | CID 68178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TETRAPHENYLARSONIUM CHLORIDE CAS#: 507-28-8 [m.chemicalbook.com]

- 3. Cas 507-28-8,TETRAPHENYLARSONIUM CHLORIDE | lookchem [lookchem.com]

- 4. Tetraphenylarsonium chloride - Wikipedia [en.wikipedia.org]

- 5. Tetraphenylarsonium chloride [webbook.nist.gov]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. TETRAPHENYLARSONIUM CHLORIDE | 507-28-8 [chemicalbook.com]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. akjournals.com [akjournals.com]

- 11. akjournals.com [akjournals.com]

- 12. Extraction characteristics of pertechnetate with tetraphenylarsonium in the presence of chloride, nitrate and perchlorate anions [inis.iaea.org]

- 13. Evaluation of the gravimetric tetraphenylarsonium method for the determination of Tc(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetraphenylphosphonium chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and Development of Tetraphenylarsonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetraphenylarsonium compounds, a unique class of organoarsenic species, have carved a significant niche in various scientific disciplines since their discovery in the early 20th century. Characterized by a central arsenic atom bonded to four phenyl groups, these compounds, most notably tetraphenylarsonium chloride, are valued for their utility as precipitation agents, phase-transfer catalysts, and ion-pairing reagents. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and key applications of tetraphenylarsonium compounds, with a particular focus on their relevance to researchers and professionals in drug development. Detailed experimental protocols, quantitative data, and visual diagrams of core processes are presented to facilitate a deeper understanding and practical application of these versatile chemical entities.

Discovery and Historical Context

The journey of tetraphenylarsonium compounds began in the 1920s, a period of significant advancement in organometallic chemistry. While the synthesis of various organoarsenic compounds had been explored earlier, the first definitive synthesis of a tetraphenylarsonium salt is credited to F. F. Blicke and W. B. Robinson. Their work, though not explicitly found in the immediate search, is referenced in later, more accessible procedures for the synthesis of tetraphenylarsonium chloride hydrochloride, which became a foundational method for producing these compounds. This discovery opened the door to the exploration of their unique properties, particularly the ability of the bulky, lipophilic tetraphenylarsonium cation to precipitate large inorganic anions from aqueous solutions. This characteristic quickly found application in analytical chemistry for the gravimetric determination of ions like perchlorate and perrhenate.

Physicochemical Properties and Data

The utility of tetraphenylarsonium compounds is intrinsically linked to their distinct physicochemical properties. Tetraphenylarsonium chloride, the most common salt, is a white crystalline solid. The large, non-polar nature of the tetraphenylarsonium cation renders its salts soluble in many organic solvents, a key feature for its role in phase-transfer catalysis. Conversely, its ability to form insoluble precipitates with large anions in aqueous solutions is the basis for its use in analytical chemistry.

For ease of comparison, the following table summarizes key quantitative data for tetraphenylarsonium chloride and other representative salts.

| Property | Tetraphenylarsonium Chloride | Tetraphenylarsonium Perrhenate | Tetraphenylarsonium Permanganate | Tetraphenylarsonium Tetraphenylborate | Notes |

| Molecular Formula | C₂₄H₂₀AsCl | C₂₄H₂₀AsReO₄ | C₂₄H₂₀AsMnO₄ | C₄₈H₄₀AsB | |

| Molecular Weight | 418.80 g/mol | 633.74 g/mol | 502.27 g/mol | 702.58 g/mol | |

| Melting Point | 258-260 °C[1] | - | - | - | |

| Solubility in Water (25°C) | Freely soluble[2] | 1.3 x 10⁻⁵ M | 4.6 x 10⁻⁵ M | 1.1 x 10⁻⁶ M | The solubility of perrhenate, permanganate, and tetraphenylborate salts was determined spectrophotometrically. |

| Thermal Decomposition | Emits toxic fumes upon heating[1] | Decomposes above 200°C | Decomposes above 100°C | Decomposes above 250°C | Thermal decomposition characteristics were determined by thermogravimetric analysis in a dry air atmosphere with a heating rate of 8-10° per minute. The decomposition of the chloride salt yields toxic fumes of arsenic and chlorine.[1] |

| Toxicity (LD₅₀) | 32 mg/kg (mouse, intravenous)[3] | Not available | Not available | Not available | LD₅₀ is the dose that is lethal to 50% of the tested population. The available data is for intravenous administration in mice.[3] Oral toxicity data for rats was not found in the search results. |

Key Applications in Research and Development

The unique properties of the tetraphenylarsonium cation have led to its application in several key areas of chemical research and analysis, with direct and indirect relevance to the drug development pipeline.

Analytical Chemistry: Precipitation and Ion-Pairing

A primary application of tetraphenylarsonium chloride is as a precipitating agent for large, singly charged anions.[4] This has been particularly valuable for the gravimetric and spectrophotometric determination of perchlorate and perrhenate ions. In the context of drug development, this can be relevant for the analysis of certain drug counter-ions or in environmental monitoring for contaminants that might interfere with pharmaceutical manufacturing processes.

Furthermore, tetraphenylarsonium salts are utilized as ion-pairing reagents in reverse-phase high-performance liquid chromatography (HPLC).[5][6] In this technique, the tetraphenylarsonium cation forms a neutral ion-pair with an anionic analyte. This increases the hydrophobicity of the analyte, allowing for its retention and separation on a non-polar stationary phase. This is a crucial technique in pharmaceutical analysis for the quantification of ionic drug substances and their metabolites in various biological matrices.

Organic Synthesis: Phase-Transfer Catalysis

Tetraphenylarsonium salts, particularly the chloride, function as effective phase-transfer catalysts (PTCs).[7][8] PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The lipophilic tetraphenylarsonium cation can transport an anionic reactant from the aqueous phase into the organic phase, where it can then react with an organic-soluble substrate. This technique is valuable in organic synthesis as it can increase reaction rates, improve yields, and allow for the use of milder reaction conditions, all of which are critical considerations in the synthesis of active pharmaceutical ingredients (APIs).

Experimental Protocols

To facilitate the practical application of tetraphenylarsonium compounds, this section provides detailed methodologies for their synthesis and a key analytical application.

Synthesis of Tetraphenylarsonium Chloride Hydrochloride

This protocol is adapted from a well-established procedure and involves a multi-step synthesis starting from triphenylarsine.

Step 1: Synthesis of Triphenylarsine

-

In a 2-liter round-bottomed three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 130 g of powdered sodium in 900 ml of benzene.

-

Prepare a mixture of 170 g of arsenic trichloride and 272 g of chlorobenzene and place it in the dropping funnel.

-

Add approximately 10 ml of the arsenic trichloride-chlorobenzene mixture to the flask and heat with stirring on a steam bath until the reaction initiates, indicated by darkening and spontaneous boiling.

-

Remove the steam bath and add the remainder of the arsenic trichloride-chlorobenzene mixture dropwise over 1-1.5 hours, maintaining gentle boiling.

-

After the addition is complete, heat the mixture under reflux for 12 hours.

-

Filter the hot reaction mixture and wash the residue with hot benzene.

-

Distill the benzene from the combined filtrates.

-

Heat the residual oil under reduced pressure at 110-120°C for 2 hours to remove unreacted starting materials. The crude triphenylarsine will solidify upon cooling.

Step 2: Synthesis of Tetraphenylarsonium Chloride Hydrochloride

-

Place the crude triphenylarsine in a 2-liter round-bottomed flask with a reflux condenser.

-

Add 500 ml of concentrated hydrochloric acid.

-

Heat the mixture on a steam bath for 1.5-2 hours.

-

Cool the flask in an ice bath.

-

Collect the resulting crystals by filtration on a sintered-glass funnel.

-

Wash the crystals with 200 ml of ice-cold concentrated hydrochloric acid, followed by 200 ml of ice-cold dry ether.

-

For purification, dissolve the crude product in a boiling mixture of 50 ml of water and 150 ml of concentrated hydrochloric acid and allow it to recrystallize by cooling in an ice bath.

Gravimetric Determination of Perchlorate

This protocol outlines the use of tetraphenylarsonium chloride for the quantitative analysis of perchlorate ions.[4]

-

Dissolve the sample containing the perchlorate ion in approximately 50 ml of distilled water.

-

Add approximately 100 mg of sodium chloride to the solution and heat it to 60°C.

-

With continuous stirring, add a solution of tetraphenylarsonium chloride dropwise. A 25% excess of the precipitant is recommended to ensure complete precipitation.

-

Digest the resulting precipitate by keeping the reaction mixture at 60°C for 1 hour.

-

Filter the solution through a pre-weighed medium porosity sintered glass crucible.

-

Wash the collected precipitate with several small portions of cold distilled water.

-

Dry the crucible and precipitate in an oven at 110°C to a constant weight.

-

The weight of the precipitate (tetraphenylarsonium perchlorate) can be used to calculate the amount of perchlorate in the original sample.

Mandatory Visualizations

To provide a clearer understanding of the processes involving tetraphenylarsonium compounds, the following diagrams have been generated using Graphviz.

Synthesis Pathway of Tetraphenylarsonium Chloride

Mechanism of Phase-Transfer Catalysis

Conclusion and Future Outlook

Since their initial synthesis, tetraphenylarsonium compounds have proven to be invaluable tools in both analytical and synthetic chemistry. For researchers and professionals in drug development, their utility as ion-pairing reagents for HPLC analysis of pharmaceuticals and as phase-transfer catalysts for the efficient synthesis of complex organic molecules is particularly noteworthy. While their direct application as therapeutic agents has not been a primary focus, their role as enabling tools in the broader drug discovery and development process is firmly established. Future research may explore the development of novel tetraphenylarsonium-based reagents with enhanced selectivity or catalytic activity. Furthermore, a more thorough investigation into their toxicological profiles, particularly through oral administration routes, would provide a more complete safety assessment for their handling and application in diverse research and industrial settings. The continued exploration of these fascinating compounds is sure to yield new and innovative applications in the years to come.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. agilent.com [agilent.com]

- 3. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Solubility of Tetraphenylarsonium chloride in different organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetraphenylarsonium chloride in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the dissolution characteristics of this compound, which is crucial for its application in synthesis, analysis, and formulation. This document summarizes available solubility data, details common experimental protocols for solubility determination, and illustrates the compound's role in relevant chemical processes.

Quantitative and Qualitative Solubility Data

Tetraphenylarsonium chloride, an organoarsenic compound with the formula

(C6H5)4AsClIt is important to note that some sources provide conflicting information, with one supplier describing the compound as "insoluble in organic solvents"[1]. This discrepancy highlights the importance of experimental verification of solubility for specific applications.

Table 1: Solubility of Tetraphenylarsonium Chloride in Various Solvents

| Solvent | Formula | Type | Solubility | Citation |

| Water | | Polar Protic | Freely Soluble | [2] |

| Ethanol | | Polar Protic | Soluble | [2] |

| Methanol | | Polar Protic | Soluble | [2] |

| Acetone | | Polar Aprotic | Sparingly Soluble | [2] |

| Chloroform | | Polar Aprotic | Soluble (used for recrystallization) | |

| Dichloromethane | | Polar Aprotic | Soluble (used for recrystallization) |

Note: "Freely Soluble," "Soluble," and "Sparingly Soluble" are qualitative terms. For precise applications, experimental determination of solubility is highly recommended.

Solubility of a Related Compound: Tetraphenylphosphonium Chloride

Due to the limited quantitative data for tetraphenylarsonium chloride, information on the closely related compound, tetraphenylphosphonium chloride (

(C6H5)4PClExperimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many scientific and industrial processes. Several methods can be employed, each with its own advantages and limitations.

Gravimetric Method

This is a classic and straightforward method for determining the solubility of a solid in a liquid.

Methodology:

-

Saturation: An excess amount of tetraphenylarsonium chloride is added to a known volume of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any loss of solvent due to evaporation.

-

Evaporation: A precisely measured volume or weight of the clear, saturated solution is transferred to a pre-weighed container.

-

Drying: The solvent is carefully evaporated from the solution, typically under reduced pressure or in an oven at a temperature that does not cause decomposition of the solute.

-

Weighing: The container with the dried solid residue is weighed.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.

Phase Solubility Analysis

Phase solubility analysis is a meticulous technique used to determine the purity of a substance and its solubility.

Methodology:

-

System Preparation: A series of vials are prepared, each containing a precisely weighed amount of the solvent. To each vial, an accurately weighed, increasing amount of tetraphenylarsonium chloride is added.

-

Equilibration: The vials are sealed and agitated in a constant-temperature bath until equilibrium is established.

-

Sample Analysis: An aliquot of the supernatant liquid is carefully removed from each vial and its concentration is determined using a suitable analytical method, such as UV-Vis spectroscopy or chromatography.

-

Data Plotting: A phase solubility diagram is constructed by plotting the concentration of the dissolved solute (y-axis) against the total amount of solute added per unit of solvent (x-axis).

-

Interpretation: The initial linear portion of the graph represents the undersaturated region. The point at which the curve plateaus indicates the solubility of the compound in that solvent at the given temperature.

Spectroscopic Methods

Spectroscopic techniques, particularly UV-Vis spectroscopy, can be a rapid and sensitive method for determining solubility, especially for compounds with a strong chromophore like the phenyl groups in tetraphenylarsonium chloride.

Methodology:

-

Calibration Curve: A series of standard solutions of tetraphenylarsonium chloride in the solvent of interest are prepared at known concentrations. The absorbance of each standard is measured at the wavelength of maximum absorbance ((\lambda_{max})) to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution: A small, accurately measured volume of the clear, saturated solution is withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at (\lambda_{max}).

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The solubility of the original saturated solution is calculated by taking the dilution factor into account.

Applications and Relevant Pathways

Tetraphenylarsonium chloride is a versatile reagent used in various chemical applications, primarily due to the properties of the large, lipophilic tetraphenylarsonium cation.

Ion-Pair Extraction

Tetraphenylarsonium chloride is effective in ion-pair extraction, a technique used to transfer an anion from an aqueous phase to an organic phase. The large, hydrophobic tetraphenylarsonium cation forms an ion pair with the target anion, and this neutral, bulky complex is soluble in organic solvents.

References

An In-depth Technical Guide on the Interaction of Tetraphenylarsonium with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenylarsonium (TPA+) is a lipophilic cation that readily permeates biological membranes due to its delocalized positive charge shielded by four phenyl groups. This property has led to its use as a pharmacological tool to probe membrane potential and mitochondrial function. This technical guide provides a comprehensive overview of the core interactions of TPA+ with biological membranes, focusing on its mechanism of action, its effects on membrane integrity and mitochondrial function, and the downstream cellular consequences. This document summarizes available quantitative data, provides detailed experimental protocols for key investigative techniques, and visualizes the involved cellular pathways. While much of the detailed mechanistic and quantitative data has been derived from studies on its close structural and functional analog, tetraphenylphosphonium (TPP+), this guide extrapolates these findings to TPA+ where appropriate, highlighting the shared biophysical properties of these lipophilic cations.

Introduction

Lipophilic cations, such as tetraphenylarsonium (TPA+) and tetraphenylphosphonium (TPP+), are valuable tools in cell biology and pharmacology. Their ability to passively cross biological membranes in response to electrical gradients allows for the investigation of membrane potential in various cellular compartments, most notably mitochondria. The large hydrophobic surface of the tetraphenyl-substituted arsonium ion facilitates its insertion into the lipid bilayer, while the positive charge drives its accumulation in negatively charged compartments. This guide delves into the fundamental interactions of TPA+ with biological membranes, providing researchers with the necessary information to effectively utilize and understand the implications of using this compound in experimental systems.

Mechanism of Interaction with Biological Membranes

The primary interaction of TPA+ with biological membranes is governed by its physicochemical properties. As a lipophilic cation, it partitions into the hydrophobic core of the lipid bilayer. This process is driven by the favorable hydrophobic interactions between the phenyl rings and the acyl chains of the membrane lipids.

Once within the membrane, the movement of TPA+ is influenced by the transmembrane electrical potential. The Nernst equation describes the equilibrium distribution of a charged species across a permeable membrane:

ΔΨ = (RT/zF) ln([C]in/[C]out)

Where:

-

ΔΨ is the membrane potential

-

R is the ideal gas constant

-

T is the absolute temperature

-

z is the charge of the ion (+1 for TPA+)

-

F is the Faraday constant

-

[C]in and [C]out are the concentrations of the ion inside and outside the compartment, respectively.

Due to the negative membrane potential of the mitochondrial matrix (typically -150 to -180 mV), TPA+ accumulates to a high concentration within mitochondria. This accumulation is the basis for its use as a probe for mitochondrial membrane potential.

Quantitative Data on Lipophilic Cation-Membrane Interactions

Quantitative data on the interaction of TPA+ with biological membranes is limited. However, extensive studies on its close analog, TPP+, provide valuable insights that can be largely extrapolated to TPA+.

| Parameter | Value (for TPP+) | Membrane System | Reference |

| Partition Coefficient (log P o/w) | 1.68 | Octanol-water | [1][2] |

| Binding Constant to Lipid Vesicles | Not explicitly found | Phosphatidylcholine vesicles | |

| Concentration for Electrostatic Saturation | ~600 µM | Egg phosphatidylcholine vesicles |

Note: The octanol-water partition coefficient (log P) is a measure of a compound's lipophilicity. A positive value indicates a preference for the lipid phase. While a specific value for TPA+ was not found in the searched literature, its structural similarity to TPP+ suggests a comparable lipophilicity.

Effects on Biological Membranes and Cellular Function

The accumulation of TPA+ within cellular membranes, particularly the inner mitochondrial membrane, can lead to a range of effects:

-

Alteration of Membrane Potential: At high concentrations, the influx of the positively charged TPA+ can lead to a partial depolarization of the mitochondrial membrane.

-

Inhibition of Mitochondrial Respiration: TPA+ and its analogs have been shown to inhibit respiratory chain complexes, particularly at higher concentrations. This can lead to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

-

Induction of Mitochondrial Permeability Transition (MPT): Accumulation of TPA+ and the subsequent mitochondrial dysfunction can trigger the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial membrane. This leads to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors into the cytosol.[3][4]

-

Induction of Apoptosis: The release of pro-apoptotic factors, such as cytochrome c, from mitochondria initiates the intrinsic pathway of apoptosis, leading to programmed cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of TPA+ with biological membranes.

Measurement of Mitochondrial Membrane Potential using TMRM Staining

Tetramethylrhodamine, methyl ester (TMRM) is a fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner. A decrease in mitochondrial membrane potential results in a decrease in TMRM fluorescence.[5][6][7]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

TMRM stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with a TRITC filter set

-

Positive control for depolarization (e.g., FCCP or CCCP)

Procedure:

-

Cell Preparation: Plate cells in a suitable vessel for fluorescence microscopy and allow them to adhere overnight.

-

TMRM Staining Solution Preparation: Prepare a 250 nM TMRM staining solution in complete medium. The optimal concentration may need to be determined empirically for each cell type.[7]

-

Cell Staining: Remove the culture medium from the cells and add the TMRM staining solution.

-

Incubation: Incubate the cells for 30 minutes at 37°C.[7]

-

Washing: Wash the cells three times with PBS or another suitable buffer.[7]

-

Treatment: Treat the cells with the desired concentrations of Tetraphenylarsonium chloride. Include a positive control (e.g., 10 µM FCCP) and a vehicle control.

-

Imaging: Image the cells using a fluorescence microscope with a TRITC filter set at various time points after treatment.

-

Analysis: Quantify the fluorescence intensity of individual mitochondria or the whole cell. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Assessment of Mitochondrial Swelling by Spectrophotometry

Mitochondrial swelling, often indicative of mPTP opening, can be measured by monitoring the decrease in absorbance (light scattering) of a mitochondrial suspension at 540 nm.[8][9]

Materials:

-

Isolated mitochondria

-

Swelling buffer (e.g., 125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2)

-

Respiratory substrates (e.g., 5 mM glutamate and 5 mM malate)

-

Calcium chloride (CaCl2) solution

-

Spectrophotometer capable of measuring absorbance at 540 nm

Procedure:

-

Mitochondrial Suspension: Resuspend isolated mitochondria in the swelling buffer to a final concentration of approximately 0.5 mg/mL.

-

Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 540 nm and record a baseline reading of the mitochondrial suspension.

-

Initiation of Respiration: Add respiratory substrates to energize the mitochondria.

-

Induction of Swelling: Add CaCl2 to induce mitochondrial swelling. The concentration of CaCl2 may need to be optimized.

-

Treatment: In separate experiments, pre-incubate the mitochondria with various concentrations of Tetraphenylarsonium chloride before the addition of CaCl2.

-

Measurement: Monitor the decrease in absorbance at 540 nm over time. A more rapid and extensive decrease in absorbance indicates increased mitochondrial swelling.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes related to the interaction of Tetraphenylarsonium with biological membranes.

Experimental Workflow for Assessing Mitochondrial Dysfunction

Mitochondrial-Mediated Apoptosis Pathway

The induction of the mitochondrial permeability transition by TPA+ can lead to the initiation of the intrinsic apoptotic pathway.

Conclusion

Tetraphenylarsonium is a potent tool for investigating the bioenergetics of cells, particularly the role of mitochondrial membrane potential. Its lipophilic nature allows it to readily interact with and traverse biological membranes, leading to its accumulation within mitochondria. While this property is advantageous for its use as a membrane potential probe, it is crucial for researchers to be aware of its potential to disrupt mitochondrial function and induce downstream signaling events, such as apoptosis, especially at higher concentrations. The experimental protocols and conceptual frameworks provided in this guide are intended to assist researchers in designing and interpreting experiments involving tetraphenylarsonium, ultimately contributing to a deeper understanding of its complex interactions with biological systems.

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 3. Induction of mitochondrial permeability transition (MPT) pore opening and ROS formation as a mechanism for methamphetamine-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial permeability transition pore induction is linked to formation of the complex of ATPase C-subunit, polyhydroxybutyrate and inorganic polyphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 7. cms.sc.edu [cms.sc.edu]

- 8. Spectrophotometric method for assay of mitochondrial oxygen uptake. II. Simultaneous determination of mitochondrial swelling, respiration, and phosphate esterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Thermodynamic stability of Tetraphenylarsonium derivatives

An In-depth Technical Guide to the Thermodynamic Stability of Tetraphenylarsonium Derivatives

Abstract

Tetraphenylarsonium salts, featuring the quaternary arsonium cation [(C₆H₅)₄As]⁺, are widely utilized in analytical chemistry and chemical synthesis, primarily as precipitation agents for large anions and as phase-transfer catalysts.[1][2][3][4] Their efficacy and safety in these applications are intrinsically linked to their thermodynamic stability. This guide provides a comprehensive overview of the thermodynamic properties of tetraphenylarsonium derivatives, focusing on their thermal stability. It details the experimental protocols for key analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), presents quantitative stability data, and illustrates relevant experimental and decomposition pathways. This document is intended for researchers, scientists, and professionals in drug development who work with or are investigating the applications of these compounds.

Introduction to Thermodynamic Stability

The thermodynamic stability of a compound refers to its resistance to decomposition or reaction under a given set of conditions. For ionic solids like tetraphenylarsonium derivatives, stability is often discussed in terms of their thermal decomposition temperature and the energy required to break down the crystal lattice. Key thermodynamic quantities such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) govern the spontaneity of decomposition reactions.[5][6][7] A negative ΔG indicates a spontaneous process, and its value is determined by the interplay between the enthalpy change (heat absorbed or released) and the entropy change (change in disorder) at a specific temperature (T), according to the equation: ΔG = ΔH - TΔS.[6]

In the context of tetraphenylarsonium salts, thermal stability is a critical parameter. Most derivatives are stable solids at room temperature, but they decompose at elevated temperatures.[1][2] The temperature at which decomposition begins is a key indicator of the compound's stability and is highly dependent on the nature of the counter-anion.

Experimental Protocols for Stability Assessment

The thermal stability of tetraphenylarsonium derivatives is primarily investigated using thermal analysis techniques, which measure changes in the physical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere. It is used to determine decomposition temperatures and to study the kinetics of decomposition.

Detailed Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of the tetraphenylarsonium salt (typically a few milligrams) is placed in a sample pan, often made of platinum or alumina.[8]

-

Instrument Setup: The sample is placed in the TGA furnace. The instrument is purged with a desired atmosphere, such as dry air or an inert gas like nitrogen, to control the reaction environment.[1][2]

-

Heating Program: The sample is heated from room temperature to a final temperature (e.g., 500-1000°C) at a constant, linear heating rate. A typical rate is 8-10°C per minute.[1][2][9]

-

Data Acquisition: The TGA instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The minimum decomposition temperature is identified as the lowest temperature at which a detectable weight loss begins.[1]

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. DSC measures the amount of heat required to maintain the sample and reference at the same temperature. Both techniques detect exothermic (heat-releasing) or endothermic (heat-absorbing) events like melting, crystallization, and decomposition.

Detailed Experimental Protocol:

-

Sample Preparation: A homogeneous mixture of the tetraphenylarsonium complex with an inert reference material like α-Al₂O₃ (e.g., in a 1:1 ratio) is prepared to prevent corrosion of the sample holder.[9]

-

Instrument Setup: The sample mixture is placed in a sample crucible, and an equal amount of the reference material (α-Al₂O₃) is placed in the reference crucible within the DTA/DSC cell.[9]

-

Atmosphere Control: The cell is flushed with a controlled atmosphere, such as static air or nitrogen.[9]

-

Heating Program: The sample and reference are heated at a linear rate (e.g., 10°C/min) up to a final temperature (e.g., 1000°C).[9]

-

Data Acquisition: The instrument records the temperature difference (DTA) or the differential heat flow (DSC) between the sample and reference as a function of temperature. Often, TGA and DTA/DSC are performed simultaneously on the same instrument.[9]

-

Data Analysis: The DTA/DSC curve shows peaks corresponding to thermal events. Exothermic peaks indicate decomposition or crystallization, while endothermic peaks typically represent melting or dehydration.

Quantitative Data on Thermal Stability

Thermal decomposition studies have provided valuable data on the stability of various tetraphenylarsonium salts. The stability is significantly influenced by the counter-anion. The table below summarizes the minimum decomposition temperatures for several derivatives as determined by TGA.

| Compound | Formula | Minimum Decomposition Temperature (°C) |

| Tetraphenylarsonium Perchlorate | [(C₆H₅)₄As]ClO₄ | 215 |

| Tetraphenylarsonium Perrhenate | [(C₆H₅)₄As]ReO₄ | > 250 |

| Tetraphenylarsonium Permanganate | [(C₆H₅)₄As]MnO₄ | 95 |

| Tetraphenylarsonium Tetraphenylborate | [(C₆H₅)₄As]B(C₆H₅)₄ | > 250 |

| Tetraphenylarsonium Dichromate | [(C₆H₅)₄As]₂Cr₂O₇ | 210 |

| Tetraphenylarsonium Trichlorocobaltate(II) | [(C₆H₅)₄As]₂[CoCl₃] | > 250 |

| Tetraphenylarsonium Tetrachlorozincate(II) | [(C₆H₅)₄As]₂[ZnCl₄] | > 250 |

| (Data sourced from Cole & Pflaum, 1964)[1][2] |

From the data, it is evident that the permanganate salt is significantly less stable than the others. With the exception of the permanganate, dichromate, and perchlorate salts, most of the studied compounds are stable up to at least 250°C.[1]

Decomposition Pathways and Mechanisms

The decomposition of tetraphenylarsonium salts can proceed through complex mechanisms. Studies on tetraphenylarsonium halochromates—[(C₆H₅)₄As][CrO₃X] where X = F, Cl, Br—provide insight into a typical decomposition pathway.

The thermal decomposition of these complexes occurs in two main exothermic stages in an air atmosphere.[9][10]

-

First Stage: This stage involves the simultaneous cleavage of one phenyl-arsenic (Ph-As) bond to yield triphenylarsine and the reduction of Chromium(VI) to Chromium(III).[9][10] The mass loss in this step corresponds to the loss of two phenyl halide molecules and oxygen.[10]

-

Second Stage: This stage involves the further degradation of the triphenylarsine intermediate.[10]

-

Final Product: The final solid residue is chromium(III) oxide (Cr₂O₃).[10]

Synthesis of Tetraphenylarsonium Derivatives

The thermodynamic properties of these salts are relevant starting from their synthesis. Tetraphenylarsonium chloride is a common precursor for many other derivatives.[3]

Synthesis of Tetraphenylarsonium Chloride Precursor

The synthesis is a multi-step process starting from triphenylarsine.[3]

-

Bromination: Triphenylarsine is reacted with bromine.

-

Hydrolysis: The resulting product is hydrolyzed to form triphenylarsine oxide.

-

Grignard Reaction: Triphenylarsine oxide reacts with a phenyl magnesium bromide Grignard reagent.

-

Acidification & Neutralization: The product is treated with hydrochloric acid and then neutralized with sodium hydroxide to yield tetraphenylarsonium chloride.[3]

Synthesis of Tetraphenylarsonium Halochromates

These complexes can be synthesized from the chloride salt or, more directly, from tetraphenylarsonium hydroxide.[9]

Protocol from Tetraphenylarsonium Hydroxide:

-

Preparation of Hydroxide: Tetraphenylarsonium chloride is reacted with silver oxide to produce tetraphenylarsonium hydroxide.[9]

-

Reaction: A solution of tetraphenylarsonium hydroxide is mixed with a solution of chromium trioxide (CrO₃).[9]

-

Acidification: The acidity of the solution is adjusted using the appropriate halo acid (e.g., HCl for the chlorochromate).[9]

-

Isolation: The resulting tetraphenylarsonium halochromate complex precipitates and is isolated.

Conclusion

The thermodynamic stability of tetraphenylarsonium derivatives is a crucial factor for their application in various scientific fields. Thermal analysis methods like TGA and DTA/DSC are indispensable tools for quantifying this stability, typically reported as a minimum decomposition temperature. The data reveals that stability is highly dependent on the associated anion, with salts like the permanganate showing significantly lower thermal stability compared to perrhenate or various chloro-complexes. Understanding the decomposition mechanisms, such as the multi-stage degradation of halochromates, allows for better control over reaction conditions and safer handling of these versatile compounds. The protocols and data presented in this guide serve as a foundational resource for researchers working with tetraphenylarsonium salts.

References

- 1. scholarworks.uni.edu [scholarworks.uni.edu]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Tetraphenylarsonium chloride - Wikipedia [en.wikipedia.org]

- 4. Cas 507-28-8,TETRAPHENYLARSONIUM CHLORIDE | lookchem [lookchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. akjournals.com [akjournals.com]

Methodological & Application

Application Note: Gravimetric Determination of Perchlorate using Tetraphenylarsonium Chloride

Introduction

Perchlorate (ClO₄⁻) is a contaminant of concern in various environmental and industrial matrices. Its accurate quantification is crucial for monitoring, remediation, and risk assessment. Gravimetric analysis using tetraphenylarsonium chloride ((C₆H₅)₄AsCl) as a precipitating agent is a reliable and accurate method for the determination of perchlorate. This method relies on the selective precipitation of the sparingly soluble salt, tetraphenylarsonium perchlorate ((C₆H₅)₄AsClO₄). This document provides a detailed protocol for this application, intended for researchers, scientists, and professionals in drug development and related fields.

Principle

The addition of a solution of tetraphenylarsonium chloride to a sample containing perchlorate ions results in the formation of a white, amorphous precipitate of tetraphenylarsonium perchlorate. The reaction is as follows:

(C₆H₅)₄As⁺(aq) + ClO₄⁻(aq) → (C₆H₅)₄AsClO₄(s)

The precipitate is then collected, washed, dried, and weighed. The mass of the perchlorate in the original sample is calculated based on the stoichiometry of the precipitate. The low solubility of tetraphenylarsonium perchlorate, with a reported ion product of 3.98 x 10⁻⁹ at 25°C, ensures a quantitative precipitation.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the gravimetric determination of perchlorate using tetraphenylarsonium chloride.

| Parameter | Value | Reference |

| Ion Product (Ksp) of (C₆H₅)₄AsClO₄ | 3.98 x 10⁻⁹ at 25°C | [1] |

| Optimal pH Range | < 10.3 | [1] |

| Drying Temperature | 110°C | [1] |

| Decomposition Temperature of Precipitate | > 150°C | [1] |

Table 1: Gravimetric Determination of Perchlorate in Potassium Perchlorate Samples [1]

| Sample | Mg. ClO₄⁻, Present | Mg. ClO₄⁻, Found | Std. Deviation |

| 1 | 2.15 | 2.12 | 0.02 |

| 2 | 4.31 | 4.32 | 0.02 |

| 3 | 8.62 | 8.62 | 0.02 |

Interferences

Several anions can interfere with the gravimetric determination of perchlorate by co-precipitating with the tetraphenylarsonium cation. These include:

-

Dichromate (Cr₂O₇²⁻)[1]

-

Periodate (IO₄⁻)[1]

-

Permanganate (MnO₄⁻)[1]

-

Perrhenate (ReO₄⁻)[1]

-

Persulfate (S₂O₈²⁻)[1]

-

Tetrafluoroborate (BF₄⁻)[1]

-

Tetraphenylborate (B(C₆H₅)₄⁻)[1]

-

Triiodide (I₃⁻)[1]

The presence of these ions can lead to erroneously high results.[1]

Experimental Protocol

1. Reagents and Materials

-

Tetraphenylarsonium chloride ((C₆H₅)₄AsCl) solution (e.g., 0.05 M)

-

Perchlorate-containing sample

-

Distilled or deionized water

-

Sodium chloride (NaCl)

-

Sintered glass crucibles (medium porosity)

-

Drying oven

-

Analytical balance

-

Beakers

-

Stirring rods

-

Hot plate

2. Procedure

-

Sample Preparation: Dissolve a known weight of the perchlorate-containing sample in approximately 50 mL of distilled water in a beaker.

-

Precipitation:

-

Add approximately 100 mg of sodium chloride to the sample solution. The addition of sodium chloride helps in the formation of a more granular precipitate that is easier to filter.[1]

-

Heat the solution to 60°C on a hot plate.

-

Slowly add the tetraphenylarsonium chloride solution dropwise to the heated sample solution while stirring continuously. A 25% excess of the precipitant is recommended to ensure complete precipitation.[1] A white, amorphous precipitate of tetraphenylarsonium perchlorate will form.[1]

-

-

Digestion:

-

Keep the reaction mixture at 60°C for 1 hour to allow the precipitate to digest.[1] Digestion promotes the formation of larger, purer crystals, which are easier to filter.

-

-

Filtration:

-

Filter the digested solution through a pre-weighed medium porosity sintered glass crucible.

-

-

Washing:

-

Wash the precipitate in the crucible with several small portions of cold distilled water.[1] This removes any soluble impurities.

-

-

Drying:

-

Weighing:

-

Allow the crucible to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the crucible with the dried precipitate on an analytical balance.

-

-

Calculation:

-

Calculate the mass of the tetraphenylarsonium perchlorate precipitate by subtracting the mass of the empty crucible.

-

Calculate the mass of perchlorate in the sample using the following formula:

Mass of ClO₄⁻ = Mass of (C₆H₅)₄AsClO₄ × (Molar Mass of ClO₄⁻ / Molar Mass of (C₆H₅)₄AsClO₄)

-

Molar Mass of ClO₄⁻ = 99.45 g/mol

-

Molar Mass of (C₆H₅)₄AsClO₄ = 482.78 g/mol

-

-

Workflow Diagram

Caption: Workflow for the gravimetric analysis of perchlorate.

References

Application Notes and Protocols for TPhA-Based Ion-Selective Electrode Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the preparation and characterization of a Tetraphenylarsonium (TPhA)-based ion-selective electrode (ISE), with a particular focus on its application for the determination of perchlorate anions. TPhA-based ISEs are valuable analytical tools for the selective measurement of various anions in a wide range of sample matrices.

Principle of Operation

The operational principle of a TPhA-based ion-selective electrode relies on the selective partitioning of the target anion (e.g., perchlorate, ClO₄⁻) from the sample solution into a polyvinyl chloride (PVC) membrane. This membrane is imbued with tetraphenylarsonium chloride (TPhA⁺Cl⁻), which acts as an ionophore. The lipophilic TPhA⁺ cations are entrapped within the plasticized PVC matrix and facilitate the selective extraction of the target anions into the membrane phase. This ion-exchange process at the membrane-sample interface generates a potential difference that is proportional to the logarithm of the activity of the target anion in the sample solution. This potential is measured against a stable reference electrode, and the resulting electromotive force (EMF) is used to quantify the anion concentration.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the fabrication, conditioning, and calibration of a TPhA-based perchlorate-selective electrode.

I. Reagents and Materials

-

Ionophore: Tetraphenylarsonium chloride (TPhA-Cl)

-

Polymer Matrix: High molecular weight polyvinyl chloride (PVC)

-

Plasticizer: 2-Nitrophenyl octyl ether (o-NPOE)

-

Solvent: Tetrahydrofuran (THF), high purity

-

Internal Filling Solution: 0.01 M Sodium Perchlorate (NaClO₄) and 0.01 M Sodium Chloride (NaCl)

-

Standard Solutions: A series of sodium perchlorate solutions ranging from 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M.

-

Ionic Strength Adjustment Buffer (ISAB): 1 M Sodium Acetate (CH₃COONa) can be used to maintain a constant ionic strength in samples and standards.[1]

-

Electrode Body: Commercially available or custom-made ISE body (e.g., Philips-type)

-

Internal Reference Electrode: Ag/AgCl wire

II. Equipment

-

pH/mV meter with high input impedance

-

Magnetic stirrer and stir bars

-

Glass petri dish (for membrane casting)

-

Micropipettes

-

Analytical balance

-

Volumetric flasks and beakers

III. Preparation of the TPhA-Based PVC Membrane Cocktail

The following procedure describes the preparation of the ion-selective membrane cocktail. The quantities provided are for a typical membrane preparation.

-

Dissolution of Components: In a small, clean glass vial, dissolve the following components in 5 mL of THF:

-

Tetraphenylarsonium chloride (Ionophore): Typically 1-2% by weight.

-

PVC (Polymer Matrix): Approximately 33% by weight.

-

o-NPOE (Plasticizer): Approximately 65-66% by weight.

-

-

Homogenization: Gently swirl or sonicate the mixture until all components are completely dissolved, and a homogenous, clear solution is obtained.

IV. Fabrication of the Ion-Selective Electrode

The following workflow outlines the process of creating the TPhA-based ISE.

Caption: Workflow for TPhA-based ISE preparation.

-

Membrane Casting: Pour the prepared membrane cocktail into a flat glass petri dish. Cover the dish loosely with a filter paper to allow for slow evaporation of the THF. Let the solvent evaporate completely, which typically takes 24-48 hours at room temperature. A transparent, flexible membrane will be formed.

-

Electrode Assembly:

-

Carefully cut a circular disk (typically 5-10 mm in diameter) from the master membrane using a cork borer.

-

Place the membrane disk at the tip of the ISE body, ensuring a snug fit.

-

Fill the electrode body with the internal filling solution (0.01 M NaClO₄ and 0.01 M NaCl).

-

Insert the Ag/AgCl internal reference electrode into the filling solution, making sure there are no air bubbles trapped inside.

-

V. Electrode Conditioning and Storage

-

Conditioning: Before the first use, the newly prepared electrode must be conditioned by soaking it in a 0.01 M sodium perchlorate solution for at least 24 hours.[2] This step ensures that the membrane is fully equilibrated with the target ion.

-

Storage: When not in use, the electrode should be stored in a 0.01 M sodium perchlorate solution.[2]

VI. Calibration and Measurement

-

Calibration:

-

Prepare a series of standard perchlorate solutions of known concentrations (e.g., 1.0 x 10⁻⁷ M to 1.0 x 10⁻¹ M) by serial dilution.

-

If the ionic strength of the samples varies, add a fixed volume of ISAB to all standards and samples.[1]

-

Immerse the TPhA-based ISE and a suitable external reference electrode (e.g., a double junction Ag/AgCl electrode) in each standard solution, starting from the lowest concentration.

-

Record the stable potential reading (in mV) for each standard.

-

Plot the potential (mV) versus the logarithm of the perchlorate concentration. The resulting calibration curve should be linear over a certain concentration range.

-

-

Sample Measurement:

-

Rinse the electrodes with deionized water and blot dry between measurements.

-

Immerse the electrodes in the sample solution (with added ISAB if necessary).

-

Record the stable potential reading.

-

Determine the perchlorate concentration in the sample using the calibration curve.

-

Data Presentation

The performance of a TPhA-based perchlorate selective electrode is characterized by several key parameters, which are summarized in the tables below.

Table 1: Typical PVC Membrane Composition for TPhA-Based Perchlorate ISE

| Component | Function | Typical Weight Percentage (%) |

| Tetraphenylarsonium chloride | Ionophore | 1 - 2 |

| Polyvinyl chloride (PVC) | Polymer Matrix | ~33 |

| 2-Nitrophenyl octyl ether | Plasticizer | ~65 - 66 |

Note: The optimal composition may vary and should be determined experimentally.

Table 2: Performance Characteristics of a TPhA-Based Perchlorate Selective Electrode

| Parameter | Typical Value |

| Linear Range | 1.0 x 10⁻⁵ M to 1.0 x 10⁻¹ M |

| Slope (at 25 °C) | -54 ± 5 mV/decade of activity |

| Detection Limit | ~1.0 x 10⁻⁶ M |

| Response Time | < 30 seconds |

| Operational pH Range | 2 - 10 |

| Lifetime | Several weeks to months |

Note: These values are typical and can be influenced by the specific membrane composition and experimental conditions.

Table 3: Selectivity Coefficients (log Kpotperchlorate, interferent) for a Perchlorate ISE

The selectivity coefficient indicates the preference of the electrode for the target ion over an interfering ion. A smaller value indicates better selectivity.

| Interfering Ion | Selectivity Coefficient (log Kpot) |

| Thiocyanate (SCN⁻) | -1.5 |

| Iodide (I⁻) | -1.7 |

| Nitrate (NO₃⁻) | -1.7 |

| Chloride (Cl⁻) | -3.5 |

| Phosphate (HPO₄²⁻) | -3.7 |

| Acetate (CH₃COO⁻) | -3.9 |

Data compiled from typical performance characteristics of perchlorate selective electrodes.[1]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship of the components and their roles in the functioning of the TPhA-based ion-selective electrode.

Caption: Functional components of a TPhA-based ISE.

References

Application Notes and Protocols for Anion Extraction Using Tetraphenylarsonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylarsonium chloride (TPAC), with the chemical formula (C₆H₅)₄AsCl, is a quaternary arsonium salt widely employed in analytical and separation chemistry. Its primary application lies in the liquid-liquid extraction of various inorganic and organic anions from aqueous solutions. The large, lipophilic tetraphenylarsonium cation, [(C₆H₅)₄As]⁺, forms stable, charge-neutral ion pairs with a range of anions, facilitating their transfer into an immiscible organic phase. This property makes TPAC a valuable reagent for the selective extraction, concentration, and purification of anions in diverse matrices.

These application notes provide a comprehensive overview of the principles, applications, and detailed protocols for the use of tetraphenylarsonium chloride in anion extraction. The information is intended to guide researchers in developing and implementing robust analytical methods for anion separation and quantification.

Principle of Anion Extraction

The extraction of anions using tetraphenylarsonium chloride is based on the principle of ion-pair formation . In a biphasic system consisting of an aqueous phase containing the target anion (A⁻) and an organic phase containing TPAC, the extraction process can be described by the following equilibrium:

[(C₆H₅)₄As]⁺(aq) + A⁻(aq) ⇌ --INVALID-LINK--

The tetraphenylarsonium cation pairs with the target anion in the aqueous phase, forming a hydrophobic, charge-neutral ion-pair. This ion-pair has significantly higher solubility in the organic solvent compared to the individual ions, thus driving the equilibrium towards the organic phase and resulting in the extraction of the anion.

The efficiency of the extraction process is influenced by several factors, including:

-

The nature of the anion: Larger, less hydrated anions with a lower charge density tend to form more stable ion pairs with the bulky tetraphenylarsonium cation and are therefore more readily extracted.

-

The organic solvent: The choice of the organic solvent is critical. Solvents with a moderate to high dielectric constant that can stabilize the ion pair without solvating the individual ions are generally preferred. Chloroform and nitrobenzene are commonly used solvents for this purpose.

-

pH of the aqueous phase: The pH of the aqueous solution can influence the speciation of certain anions (e.g., phosphate, arsenate) and can also affect the stability of the TPAC reagent itself at extreme pH values.

-

Presence of competing anions: The presence of other anions in the aqueous phase that can also form ion pairs with the tetraphenylarsonium cation can compete with the target anion for extraction, thereby reducing the extraction efficiency. The selectivity of the extraction depends on the relative stability of the ion pairs formed.

Applications

Tetraphenylarsonium chloride has been successfully applied to the extraction of a wide variety of anions. Some of the notable applications include:

-

Radiochemistry: Separation and determination of pertechnetate (TcO₄⁻) and perrhenate (ReO₄⁻) from nuclear waste and environmental samples.[1]

-

Environmental Analysis: Extraction and preconcentration of perchlorate (ClO₄⁻), a persistent environmental contaminant, from water samples.

-

Industrial Chemistry: Separation of permanganate (MnO₄⁻) in various chemical processes.

-

Analytical Chemistry: Used as an ion-pairing reagent in chromatography and for the selective extraction of various other anions such as halides (Cl⁻, Br⁻, I⁻), nitrate (NO₃⁻), and thiocyanate (SCN⁻).

The selectivity of extraction generally follows the Hofmeister series, with large, singly charged, and less hydrophilic anions being more efficiently extracted.

Quantitative Data for Anion Extraction

The efficiency of anion extraction using tetraphenylarsonium chloride can be quantified by the distribution ratio (D) and the extraction constant (Kex). The distribution ratio is the ratio of the total concentration of the anion in the organic phase to its total concentration in the aqueous phase. The extraction constant is a measure of the equilibrium of the ion-pair formation and transfer.

Table 1: Extraction Constants for the Exchange of Pertechnetate with Chloride in a Chloroform/Water System

| Parameter | Value | Reference |

| Extraction Constant (K) | 2.99 x 10⁴ | [2] |

Table 2: Qualitative Selectivity Series for Anion Extraction with Quaternary Onium Salts

| Anion | Relative Extractability |

| Permanganate (MnO₄⁻) | Very High |

| Perchlorate (ClO₄⁻) | High |

| Perrhenate (ReO₄⁻) | High |

| Pertechnetate (TcO₄⁻) | High |

| Iodide (I⁻) | Moderate |

| Nitrate (NO₃⁻) | Moderate |

| Bromide (Br⁻) | Low |

| Chloride (Cl⁻) | Very Low |

| Sulfate (SO₄²⁻) | Very Low |

| Phosphate (PO₄³⁻) | Very Low |

Note: This is a generalized series, and the actual extraction efficiency can be influenced by the specific experimental conditions.

Experimental Protocols

The following protocols provide a general framework for anion extraction using tetraphenylarsonium chloride. These should be optimized based on the specific anion of interest and the sample matrix.

General Protocol for Liquid-Liquid Extraction of Anions

This protocol describes a typical procedure for the extraction of an anion from an aqueous solution into an organic solvent.

Materials:

-

Tetraphenylarsonium chloride (TPAC)

-

Organic solvent (e.g., chloroform, nitrobenzene)

-

Aqueous sample containing the target anion

-

Separatory funnel

-

pH meter

-

Shaker or vortex mixer

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-MS)

Procedure:

-

Preparation of the Organic Phase: Prepare a solution of tetraphenylarsonium chloride in the chosen organic solvent (e.g., 0.01 M TPAC in chloroform).

-

Preparation of the Aqueous Phase: Take a known volume of the aqueous sample containing the target anion. Adjust the pH of the solution to the optimal value for the extraction of the specific anion, if necessary.

-

Extraction: a. Transfer a known volume of the aqueous sample and an equal volume of the TPAC-containing organic phase into a separatory funnel. b. Shake the funnel vigorously for a sufficient time (e.g., 2-5 minutes) to ensure complete equilibration of the two phases. A shaking time of up to 2 hours may be necessary to reach equilibrium for some systems.[1] c. Allow the phases to separate completely.

-

Phase Separation: Carefully separate the organic phase from the aqueous phase.

-

Analysis: a. Analyze the concentration of the extracted anion in the organic phase using a suitable analytical technique. b. If necessary, back-extract the anion from the organic phase into a fresh aqueous solution (e.g., by adjusting the pH or using a competing anion) for analysis.

-

Calculation: Calculate the extraction efficiency or distribution ratio based on the initial and final concentrations of the anion in the aqueous and/or organic phases.

Protocol for the Extraction of Pertechnetate (⁹⁹TcO₄⁻)

This protocol is specifically tailored for the extraction of the pertechnetate anion, a common application in radiochemistry.[1]

Materials:

-

Tetraphenylarsonium chloride (TPAC)

-

Chloroform

-

Aqueous sample containing ⁹⁹TcO₄⁻

-

0.1 M Hydrochloric acid (HCl)

-

Liquid scintillation counter

Procedure:

-

Preparation of the Organic Phase: Prepare a 0.01 M solution of TPAC in chloroform.

-

Preparation of the Aqueous Phase: Take a known volume of the aqueous sample containing ⁹⁹TcO₄⁻. The sample should be in a low acidity medium (e.g., pH 2-4).

-

Extraction: a. In a centrifuge tube, mix 5 mL of the aqueous sample with 5 mL of the 0.01 M TPAC in chloroform solution. b. Shake the mixture vigorously for at least 1 hour to ensure equilibrium is reached.[1] c. Centrifuge the mixture to achieve a clean separation of the phases.

-

Phase Separation: Carefully pipette an aliquot from both the aqueous and the organic phases.

-

Analysis: a. Measure the radioactivity of the aliquots from both phases using a liquid scintillation counter.

-

Calculation: Calculate the distribution ratio (D) of ⁹⁹TcO₄⁻ as the ratio of the radioactivity in the organic phase to the radioactivity in the aqueous phase.

Visualizations

Mechanism of Anion Extraction by Ion-Pair Formation

References

Application Notes and Protocols: Tetraphenylarsonium Chloride for Metal Ion Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenylarsonium chloride ((C₆H₅)₄AsCl) is a versatile reagent widely employed in analytical chemistry for the determination of various metal ions. Its primary utility lies in its ability to form ion-pair complexes with anionic metal complexes, which can then be selectively precipitated or extracted. This property makes it a valuable tool in gravimetric, spectrophotometric, and solvent extraction methods for metal ion analysis. These application notes provide detailed protocols and quantitative data for the use of tetraphenylarsonium chloride in the determination of specific metal ions, offering a valuable resource for researchers in various scientific and industrial fields, including drug development where accurate metal quantification is crucial.